A Technical Guide to Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Handling
A Technical Guide to Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Handling
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS No: 176523-95-8) is a heterocyclic compound of significant interest in pharmaceutical research and development. As a substituted piperidine, it serves as a valuable building block for the synthesis of more complex molecules, leveraging the piperidine scaffold's proven importance in medicinal chemistry.[1][2][3] This guide provides an in-depth analysis of its fundamental properties, offers a representative synthetic pathway with a detailed experimental protocol, discusses its spectroscopic signatures, and outlines its applications and safe handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks in their discovery pipelines.
Core Physicochemical Properties
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is the salt form of the corresponding secondary amine. The hydrochloride salt is typically preferred in laboratory settings for its enhanced stability and improved solubility in polar solvents compared to the free base. It is a chiral molecule containing a quaternary stereocenter at the C3 position of the piperidine ring. While often supplied as a racemate, enantiomerically pure forms can be prepared through asymmetric synthesis or chiral resolution.[4][5]
Key physicochemical data are summarized in the table below. It is important to note that while some properties like melting point and specific solubility values are not consistently reported across public databases, we can infer expected characteristics based on its structure and data from analogous compounds.[6]
| Property | Value | Source(s) |
| CAS Number | 176523-95-8 | [7] |
| Molecular Formula | C₉H₁₈ClNO₂ | [7] |
| Molecular Weight | 207.70 g/mol | [7] |
| Appearance | White to yellow solid | [7] |
| Melting Point | Not widely reported; expected to be >100 °C | |
| Solubility | Expected to be soluble in water, methanol, and ethanol. Limited solubility in nonpolar organic solvents. | |
| Storage | Store in a cool, dry place, sealed under an inert atmosphere. | |
| SMILES | CCOC(=O)C1(CCCNC1)C.Cl | [7] |
Molecular Structure and Spectroscopic Characterization
The structure of ethyl 3-methylpiperidine-3-carboxylate hydrochloride combines several key functional groups that give rise to a distinct spectroscopic fingerprint. Understanding these expected signatures is critical for reaction monitoring and quality control.
Caption: Key functional groups for spectroscopic analysis.
Predictive ¹H NMR Analysis
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Ethyl Ester Protons: A quartet integrating to 2H is expected around δ 4.1-4.3 ppm (–O–CH₂ –CH₃), coupled to a triplet integrating to 3H around δ 1.2-1.4 ppm (–O–CH₂–CH₃ ).
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C3-Methyl Protons: A sharp singlet integrating to 3H is expected around δ 1.3-1.5 ppm. This signal is a singlet because it is attached to a quaternary carbon with no adjacent protons.
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Piperidine Ring Protons: These will appear as a series of complex, overlapping multiplets between δ 1.6 and δ 3.6 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.
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Ammonium Protons (N-H₂⁺): Two broad signals, often exchangeable with D₂O, are expected in the downfield region (typically δ 8.0-9.5 ppm), depending on the solvent and concentration.
Predictive ¹³C NMR Analysis
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Ester Carbonyl: A signal around δ 172-175 ppm.
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Ester Alkoxy Carbons: The –C H₂–O– carbon will appear around δ 60-62 ppm, and the –CH₂–C H₃ carbon will be upfield around δ 14-15 ppm.
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Quaternary Carbon (C3): A signal in the δ 40-45 ppm range.
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Piperidine Ring Carbons: Signals for C2, C4, C5, and C6 will appear in the δ 20-55 ppm range.
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C3-Methyl Carbon: An upfield signal around δ 20-25 ppm.
Predictive FT-IR Analysis
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C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.
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N-H Stretch (Ammonium Salt): A very broad and strong series of bands from approximately 2400-2800 cm⁻¹. This is characteristic of a secondary ammonium salt.
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C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.
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C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI-MS), the molecule will be detected as the cation of the free base (after loss of HCl). The expected exact mass for the [M-Cl]⁺ ion (C₉H₁₇NO₂⁺) is approximately 171.1259.
Synthesis and Chemical Reactivity
The synthesis of 3-alkyl-3-carboxypiperidines is a well-established area of organic chemistry, often beginning with appropriately substituted pyridine precursors.[2][8] The following represents a robust and common approach to synthesize the target compound.
Caption: A representative workflow for the synthesis of the target compound.
Representative Synthetic Protocol
This protocol describes the reduction of a pyridine ring followed by salt formation. The choice of catalyst and solvent is critical for achieving high yield and purity. Acetic acid as a solvent often facilitates the hydrogenation of pyridine rings.[9]
Step 1: Synthesis of Ethyl 3-methylpiperidine-3-carboxylate (Free Base)
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Reactor Setup: To a hydrogenation vessel, add ethyl 3-methylpicolinate (1.0 eq).
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Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon), add glacial acetic acid as the solvent. Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%).
-
Causality: PtO₂ is an effective catalyst for pyridine ring reduction. Acetic acid helps maintain the substrate's solubility and can activate the catalyst.
-
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like GC-MS or TLC (after a basic workup of an aliquot).
-
Trustworthiness: The reaction is considered complete when hydrogen uptake ceases. This provides a self-validating endpoint.
-
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. Dissolve the residue in water and basify to pH >10 with cold 2M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base as an oil.
Step 2: Formation of Ethyl 3-methylpiperidine-3-carboxylate Hydrochloride
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Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
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Precipitation: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether (or a calculated amount of acetyl chloride) dropwise with stirring. A white precipitate will form.
-
Causality: The basic nitrogen of the piperidine is protonated by HCl, forming the insoluble ammonium salt which precipitates from the nonpolar solvent.
-
-
Isolation and Purification: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final hydrochloride product. Purity can be further enhanced by recrystallization from a solvent system like ethanol/ether.
Applications in Medicinal Chemistry and Drug Development
The piperidine ring is one of the most ubiquitous saturated heterocycles found in marketed pharmaceuticals and natural products.[1][2] Its significance stems from several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the chair-like conformation of the piperidine scaffold provides a defined three-dimensional architecture. This allows for precise spatial orientation of substituents to optimize interactions with the complex binding pockets of biological targets like enzymes and receptors.[1][8]
-
Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of critical salt-bridge interactions with acidic residues in proteins.[10]
-
Structural Versatility: The piperidine ring can be substituted at multiple positions. The C3 position, as in this molecule, is a key vector for introducing diversity. The presence of a quaternary center creates a specific stereochemical environment that can be crucial for potency and selectivity.[10][11]
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride serves as a starting point for building a diverse range of potential therapeutics, including compounds targeting the central nervous system, cardiovascular diseases, and infectious agents.[1][12]
Safety, Handling, and Storage
As a chemical intermediate, ethyl 3-methylpiperidine-3-carboxylate hydrochloride should be handled with appropriate care in a laboratory setting.
| Safety Aspect | Guideline |
| Pictograms | GHS07 (Exclamation Mark) is often associated with related compounds. |
| Signal Word | Warning |
| Hazard Statements | May be harmful if swallowed (H302). May cause skin and eye irritation. |
| Precautionary Measures | Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. |
| Storage | Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials (e.g., strong oxidizing agents, strong bases). Storage under an inert gas like argon or nitrogen is recommended for long-term stability. |
Causality for Storage Conditions: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture. The hydrochloride salt is hygroscopic. Therefore, storage in a dry, inert environment is crucial to maintain the compound's integrity.
Conclusion
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is a foundational building block for advanced chemical synthesis. Its defined structure, featuring a chiral quaternary center on a privileged piperidine scaffold, makes it highly valuable for constructing novel molecular entities in drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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- 4. (R)-ethyl 3-Methylpiperidine-3-carboxylate CAS#: 297172-01-1 [m.chemicalbook.com]
- 5. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Page loading... [guidechem.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
